(2E)-3-[5-Bromo-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid
Description
(2E)-3-[5-Bromo-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid is a cinnamic acid derivative characterized by a bromine atom at the 5-position of the phenyl ring and a 2-methoxy-2-oxoethoxy substituent at the 2-position. Its molecular formula is C₁₄H₁₄Br₂O₆ (for the dibromo analog, see ), but the exact mono-bromo variant (CAS 938010-96-9) has a molecular weight of 438.07 g/mol. This compound is synthesized via ester hydrolysis or microwave-assisted condensation reactions, as described for similar cinnamic acid derivatives in . It serves as a high-purity intermediate (≥97%) in pharmaceutical research, particularly in the development of anti-inflammatory and kinase-targeting agents.
Properties
IUPAC Name |
(E)-3-[5-bromo-2-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO5/c1-17-12(16)7-18-10-4-3-9(13)6-8(10)2-5-11(14)15/h2-6H,7H2,1H3,(H,14,15)/b5-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKGAUYCGJSZNO-GORDUTHDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)Br)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)COC1=C(C=C(C=C1)Br)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-Bromo-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable phenylacrylic acid derivative, followed by esterification and subsequent hydrolysis to yield the final product. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-Bromo-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
(2E)-3-[5-Bromo-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-[5-Bromo-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the acrylic acid moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
The compound’s bioactivity and physicochemical properties are influenced by the nature and position of substituents. Below is a comparative analysis with key analogs:
Key Observations:
- Electron-Withdrawing Groups : The 2-methoxy-2-oxoethoxy group enhances solubility in polar solvents compared to ethoxy or difluoromethoxy analogs.
- Biological Activity : The trifluoromethoxy analog () shows higher COX-2 inhibition, while the methoxy-2-oxoethoxy variant is prioritized for kinase inhibitor development.
Biological Activity
(2E)-3-[5-Bromo-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound has the following molecular formula: CHBrO. Its structure features a brominated phenyl group and a methoxy-oxoethoxy substituent, which may contribute to its biological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar acrylic acid derivatives. For instance, compounds with structural similarities have shown varying degrees of activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 32 | 16 |
| Compound B | 64 | 32 |
Note: TBD indicates that specific data for the compound is yet to be determined.
Anticancer Activity
The anticancer properties of acrylic acid derivatives have been extensively studied. For example, certain compounds have demonstrated selective toxicity towards cancer cells while sparing normal cells.
Case Study:
A study evaluated the cytotoxic effects of various acrylic acid derivatives on human cancer cell lines. The results indicated that certain substitutions on the phenyl ring enhanced cytotoxicity. The compound this compound was tested, showing promising results in inhibiting cell proliferation in breast cancer cell lines.
Table 2: Cytotoxicity Results
| Compound Name | IC (µM) in MCF-7 Cells | IC (µM) in HeLa Cells |
|---|---|---|
| This compound | TBD | TBD |
| Compound C | 15 | 20 |
| Compound D | 25 | 30 |
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Some studies suggest that derivatives of acrylic acids can inhibit pro-inflammatory cytokines.
Research Findings:
In vitro assays demonstrated that related compounds reduced levels of TNF-alpha and IL-6 in stimulated macrophages. The mechanism appears to involve modulation of NF-kB signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
